N-Ethyl-N-nitroso-2-propanamine-d5

Description

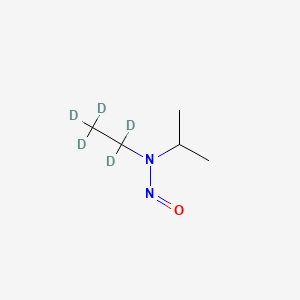

Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O |

|---|---|

Molecular Weight |

121.19 g/mol |

IUPAC Name |

N-(1,1,2,2,2-pentadeuterioethyl)-N-propan-2-ylnitrous amide |

InChI |

InChI=1S/C5H12N2O/c1-4-7(6-8)5(2)3/h5H,4H2,1-3H3/i1D3,4D2 |

InChI Key |

VGGZTNNNXAUZLB-SGEUAGPISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(C(C)C)N=O |

Canonical SMILES |

CCN(C(C)C)N=O |

Origin of Product |

United States |

Synthesis and Comprehensive Spectroscopic Characterization of N Ethyl N Nitroso 2 Propanamine D5

Methodological Approaches for Deuterium (B1214612) Incorporation

The introduction of deuterium into the N-ethyl group of N-ethyl-N-nitroso-2-propanamine is a strategic process designed to create a stable, isotopically labeled internal standard. The synthesis begins with a deuterated starting material to ensure the label is incorporated into the final molecule's stable ethyl moiety.

The general synthetic route involves the N-nitrosation of a secondary amine precursor. In this case, the precursor is N-(ethyl-d5)-2-propanamine. This precursor is synthesized by reacting isopropylamine (B41738) with a deuterated ethylating agent, such as ethyl-d5-iodide, or more commonly, by starting with a commercially available deuterated primary amine like ethyl-d5-amine (B107494) hydrochloride (CAS 284474-81-3). clearsynth.comsigmaaldrich.com The resulting deuterated secondary amine is then reacted with a nitrosating agent, typically nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. libretexts.orgjchr.org

The reaction mechanism proceeds via the formation of the nitrosonium ion (NO⁺) in an acidic medium. libretexts.org This electrophilic ion is then attacked by the nucleophilic nitrogen of the secondary amine, N-(ethyl-d5)-2-propanamine. Following the attack, a deprotonation step yields the final N-nitrosamine product. libretexts.orgwikipedia.org

Reaction Scheme:

Precursor Synthesis: (CH₃)₂CHNH₂ + C₂D₅I → (CH₃)₂CHN(H)C₂D₅ + HI (Isopropylamine + Ethyl-d5-iodide → N-(ethyl-d5)-2-propanamine + Hydroiodic acid)

Nitrosation: (CH₃)₂CHN(H)C₂D₅ + NaNO₂ + HCl → (CH₃)₂CHN(N=O)C₂D₅ + NaCl + H₂O (N-(ethyl-d5)-2-propanamine + Sodium Nitrite + Hydrochloric Acid → N-Ethyl-N-nitroso-2-propanamine-d5 + Sodium Chloride + Water)

The primary strategy for synthesizing this compound is to use a building block that already contains the deuterium atoms. The use of ethyl-d5-amine or a deuterated ethyl halide is the most direct and efficient method. sciencemadness.orgsciencemadness.org This approach avoids the complexities and potential for isotopic scrambling that can occur with direct H-D exchange reactions on the final, more complex molecule. The ethyl-d5 group (C₂D₅) is chosen because it is metabolically stable and the deuterium atoms are not readily exchanged under typical biological or analytical conditions.

Optimizing the synthesis is crucial for maximizing both the chemical yield and the isotopic purity of the final product. Key parameters for optimization include:

Reaction Temperature: Nitrosation reactions are often conducted at low temperatures (0-5 °C) to control the reaction rate and minimize the formation of byproducts. jchr.org

pH Control: The reaction is typically performed under strongly acidic conditions to ensure the efficient generation of the nitrosonium ion electrophile. libretexts.orgnih.gov

Stoichiometry: Precise control over the molar ratios of the secondary amine and the nitrosating agent is essential to drive the reaction to completion and reduce unreacted starting materials.

Purification: After the reaction, the product must be carefully purified. This is typically achieved through liquid-liquid extraction to separate the organic product from the aqueous reaction mixture, followed by column chromatography to remove any non-nitrosated impurities or side-products. The purity is then rigorously assessed using the methods described below.

Isotopic Purity Assessment and Validation

Validation of the final product's identity, isotopic enrichment, and chemical purity is a critical final step. This is accomplished through a combination of high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatographic techniques.

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition and successful incorporation of deuterium. HRMS can distinguish between compounds with very similar nominal masses based on their exact mass. lcms.cz For this compound, the five deuterium atoms increase the mass by approximately 5.03 Da compared to the unlabeled analog.

LC-HRMS methods are commonly employed for the analysis of nitrosamines. lcms.czthermofisher.com The high mass accuracy allows for the unambiguous identification of the deuterated compound and calculation of its isotopic purity by comparing the signal intensity of the d5-labeled ion to any residual unlabeled (d0) or partially labeled (d1-d4) species.

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) |

|---|---|---|

| N-Ethyl-N-nitroso-2-propanamine (Unlabeled) | C₅H₁₂N₂O | 116.09496 |

| This compound | C₅H₇D₅N₂O | 121.12635 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and confirms the specific location of the deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl group protons (a triplet for the methyl and a quartet for the methylene (B1212753) group) would be absent or significantly diminished (to the level of isotopic impurity). The remaining signals would correspond to the isopropyl group—a septet for the CH proton and a doublet for the two CH₃ groups. docbrown.info

²H NMR (Deuterium NMR): A ²H NMR spectrum would show signals corresponding to the deuterons on the ethyl group, confirming their presence and location within the molecule.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would show signals for all five carbon atoms. The carbons bonded to deuterium (the C₂D₅ group) would exhibit characteristic splitting patterns due to C-D coupling and would have significantly lower signal intensity compared to the protonated carbons of the isopropyl group.

Chromatographic techniques are essential for determining the chemical purity of the synthesized compound, separating it from any starting materials or non-nitrosamine byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or mass spectrometric detection, is a standard method for nitrosamine (B1359907) analysis. waters.comsigmaaldrich.com A reversed-phase column, such as a C18, is typically used with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol (B129727) gradient containing a small amount of an acid like formic acid. nih.govthermofisher.com The purity is determined by integrating the area of the main product peak and comparing it to the total area of all observed peaks in the chromatogram. A purity of >95% is often required for use as an analytical standard. lgcstandards.com

Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) or a nitrogen-specific detector like a Thermal Energy Analyzer (TEA) is also highly effective for analyzing volatile nitrosamines. edqm.eurestek.com The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. shimadzu.comgcms.cz GC-MS provides both retention time and mass spectral data, offering a high degree of confidence in both purity and identity.

| Technique | Column | Mobile Phase / Carrier Gas | Detector | Reference |

|---|---|---|---|---|

| HPLC | XSelect HSS T3 C18, 2.5 µm | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) | PDA / Mass Spectrometer (QDa) | waters.com |

| GC-MS/MS | SH-I-624Sil MS (30 m x 0.25 mm, 1.4 µm) | Helium | Triple Quadrupole MS (MRM mode) | shimadzu.com |

Establishment of this compound as a Certified Reference Material

The establishment of this compound as a Certified Reference Material (CRM) is a rigorous process governed by international standards, primarily ISO 17034. esslabshop.comhubspotusercontent-na1.netlgcstandards.com This standard outlines the general requirements for the competence of reference material producers. The certification ensures the material's suitability for its intended use, which includes calibrating instruments, validating analytical methods, and serving as an internal standard in quantitative analysis. hubspotusercontent-na1.netcoleparmer.co.uk

The certification process involves a comprehensive characterization of the material to determine its property values and associated uncertainties. coleparmer.co.uksigmaaldrich.comresearchgate.net For this compound, the certified value is typically its purity, expressed as a mass fraction. This is determined using one or more validated analytical methods of high precision and accuracy.

A critical aspect of CRM certification is the assessment of homogeneity and stability. esslabshop.comcoleparmer.co.uk Homogeneity studies are conducted to ensure that the property value is consistent across all units within a batch of the material. coleparmer.co.uk Stability studies are performed under various storage conditions to establish the shelf life of the CRM and to ensure that the certified value remains valid over time. fishersci.com

The uncertainty of the certified value is a crucial parameter that is estimated by considering all potential sources of error, including those from the characterization measurements, homogeneity, and stability studies. coleparmer.co.ukfishersci.com The traceability of the certified value to a recognized standard, often the International System of Units (SI), is another fundamental requirement of ISO 17034. hubspotusercontent-na1.netlgcstandards.com

The entire process is documented in a Certificate of Analysis (CoA), which accompanies the CRM. esslabshop.comcoleparmer.co.ukfishersci.com The CoA provides all the necessary information for the end-user, including the certified value and its uncertainty, a statement of traceability, instructions for proper use and storage, and the expiration date. esslabshop.comfishersci.com The availability of this compound as a CRM from accredited producers provides analytical laboratories with a high-quality, reliable standard for the accurate quantification of the corresponding non-deuterated nitrosamine.

Typical Certificate of Analysis Data for this compound CRM

| Parameter | Typical Value / Information |

| Certified Value (Purity) | >95% (e.g., 99.5% ± 0.5%) |

| Uncertainty | Expanded uncertainty based on a 95% confidence level. |

| Traceability | Traceable to the SI unit for mass (kg). |

| Homogeneity | Demonstrated to be homogeneous across the batch. |

| Stability | Stable under specified storage conditions for a defined period. |

| Method of Certification | Quantitative analysis by techniques such as qNMR or chromatography. |

| Intended Use | For laboratory use as a reference material for quantitative analysis. |

| Storage Conditions | Typically stored at +4°C. researchgate.net |

Research Applications in Diverse Sample Matrices

Pharmaceutical Product Analysis Research

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a critical quality attribute that requires sensitive and robust analytical monitoring. nih.govquinta.cz N-Ethyl-N-nitroso-2-propanamine-d5 is instrumental in the development and validation of methods to meet stringent regulatory requirements. nih.govedqm.eu

The synthesis of certain Active Pharmaceutical Ingredients (APIs) can inadvertently lead to the formation of nitrosamine impurities. b-cdn.net For instance, the investigation into valsartan (B143634) and other angiotensin II receptor blockers (ARBs) revealed the presence of several nitrosamines, including NEIPA. fda.govsigmaaldrich.com Analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have been developed to quantify these impurities at sub-ppm levels. b-cdn.netfda.gov The use of deuterated internal standards like this compound is crucial in these methods to ensure accurate quantification, especially given the complexity of the API matrix. quinta.czyoutube.com

A study on the analysis of nitrosamine impurities in favipiravir (B1662787) API utilized an LC-MS/MS method to quantify seven different nitrosamines, including NEIPA. ijper.org The method demonstrated good linearity and recovery, highlighting the importance of robust analytical procedures for API quality control. ijper.org

Table 1: Analytical Method Parameters for Nitrosamine Quantification in APIs

| API | Analytical Technique | Internal Standard | Key Findings | Reference |

|---|---|---|---|---|

| Valsartan | GC-MS-HS | Not specified for NEIPA, but method developed for 4 nitrosamines | Linearity of 0.05 ppm to 100 ppm; RSD% ≤ 10% and accuracy ≥ 85%. | fda.gov |

| Metformin (B114582) | LC-MS/MS | Not explicitly this compound, but internal standards used | A single method for 8 nitrosamines in 5 different formulations. LOD and LOQ were 0.0025-0.01 µg/g. | nih.govwiley.com |

| Favipiravir | LC-MS/MS | Not specified | Quantification of 7 nitrosamines; linearity from 5-100 ng/mL with r² ranging from 0.995-0.999. | ijper.org |

The analysis of finished drug products presents additional challenges due to the presence of excipients, which can interfere with the detection of trace-level impurities. The U.S. Food and Drug Administration (FDA) has developed and published several LC-HRMS methods for the determination of nitrosamine impurities in various drug products, including metformin and ARBs. fda.govfda.gov These methods are capable of quantifying as many as eight different nitrosamines, including NEIPA, at very low levels. fda.govfda.gov

For example, a liquid chromatography-electrospray ionization-high resolution mass spectrometry (LC-ESI-HRMS) method was developed by the FDA for the determination of eight nitrosamine impurities in metformin drug substance and drug product. fda.gov The method involves extracting the nitrosamines from the crushed tablets or drug substance with methanol (B129727), followed by centrifugation and filtration before LC-MS analysis. fda.gov

Table 2: Sample Preparation for Nitrosamine Analysis in Metformin Drug Products

| Sample Type | Preparation Steps | Reference |

|---|---|---|

| Drug Substance | Weigh 400 mg, add 4.0 mL methanol, vortex, shake for 40 min, centrifuge, filter supernatant. | fda.gov |

| Drug Product (Tablets) | Weigh powdered tablets equivalent to 400 mg metformin, add methanol, vortex, shake for 40 min, centrifuge, filter supernatant. | fda.gov |

Matrix effects, where components of the sample other than the analyte of interest interfere with the analysis, are a significant challenge in quantifying trace impurities in complex pharmaceutical formulations. youtube.comresearchgate.net The use of stable isotope-labeled internal standards, such as this compound, is a primary strategy to mitigate these effects. quinta.czyoutube.com By behaving similarly to the analyte during extraction and ionization, the internal standard allows for accurate correction of any signal suppression or enhancement. youtube.com

Other strategies include the use of selective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components and the optimization of chromatographic and mass spectrometric conditions to enhance selectivity and sensitivity. biology-journal.orgresearchgate.net High-resolution mass spectrometry (HRMS) offers enhanced selectivity, which helps in differentiating nitrosamine impurities from other co-eluting matrix components. fda.gov

The development of robust analytical methods is essential for comprehensive impurity profiling and for implementing effective process controls to prevent the formation of nitrosamines. nih.govnih.gov Regulatory agencies like the EMA and FDA have provided guidance for manufacturers on risk assessment and control of nitrosamine impurities. europa.eueuropa.eu

A single LC-MS/MS method for the simultaneous measurement of eight common nitrosamine impurities, including NEIPA, in five different formulations of metformin was developed to support regulatory bodies. wiley.com This method utilized a biphenyl (B1667301) HPLC column and a triple quadrupole mass spectrometer operating in positive atmospheric chemical ionization mode. wiley.com The limits of detection and quantification were in the range of 0.0025-0.01 µg/g, demonstrating the high sensitivity required for process control and product release testing. wiley.com

Environmental Monitoring Research

Nitrosamines can be present in the environment, particularly in water sources, as by-products of disinfection processes in water treatment plants. mdpi.comresearchgate.net The ability to accurately measure these compounds at very low concentrations is crucial for assessing human exposure and ensuring water quality.

Analytical methods for the determination of nitrosamines in drinking water and wastewater often involve a pre-concentration step using solid-phase extraction (SPE) followed by analysis using GC-MS or LC-MS/MS. nih.govresearchgate.netamericanlaboratory.commdpi.com Isotope dilution using deuterated internal standards is the preferred quantification technique to ensure accuracy in these complex matrices. nih.govresearchgate.net

A method for the analysis of nine nitrosamines in water samples by automated SPE and isotope dilution GC/HRMS demonstrated low method detection limits (MDLs) ranging from 0.08 to 1.7 ng/L. researchgate.net Another study using online-SPE coupled with size-exclusion chromatography and LCMS (Online-SPE/SEC/LCMS) for the analysis of nine nitrosamines in wastewater plant tailwater reported limits of detection (LODs) between 0.12 and 6.60 ng/L. mdpi.com These sensitive methods are essential for monitoring the low levels of nitrosamines typically found in environmental waters.

Table 3: Performance of Analytical Methods for Nitrosamine Determination in Water

| Water Matrix | Analytical Technique | Internal Standard Approach | Detection Limits | Reference |

|---|---|---|---|---|

| Drinking Water, Municipal Effluent | SPE-GC-MS/MS | Isotope dilution with direct analogues | MDLs: 0.4-4 ng/L | nih.gov |

| Drinking Water, Surface Water, Wastewater | Automated SPE-GC-MS/MS | Isotope dilution | RSDs below 20%, most <10% | americanlaboratory.com |

| Drinking Water, Wastewater | Automated SPE-GC/HRMS | Isotope dilution | MDLs: 0.08-1.7 ng/L | researchgate.net |

| Wastewater Plant Tailwater | Online-SPE/SEC/LCMS | Not specified | LODs: 0.12–6.60 ng/L | mdpi.com |

Analysis in Air and Soil Matrices

The analysis of N-nitrosamines, including N-Ethyl-N-nitroso-2-propanamine, in environmental matrices like air and soil is crucial for understanding human exposure and environmental contamination. While specific studies focusing solely on the deuterated analog, this compound, in air and soil are not extensively documented in publicly available research, the methodologies developed for its non-labeled counterpart are directly applicable. These methods often involve sampling using sorbent tubes for air and solvent extraction for soil, followed by analysis using gas chromatography (GC) coupled with a mass spectrometry (MS) detector. The use of this compound as an internal standard is a critical component in these analytical methods to ensure accuracy and precision by correcting for sample loss during extraction and analysis.

Environmental Fate and Transport Studies (Analytical Aspects)

Understanding the environmental fate and transport of N-nitrosamines is essential for assessing their environmental impact. Deuterium-labeled compounds like this compound serve as valuable tools in these studies. They can be used as tracers to investigate various environmental processes such as volatilization, adsorption to soil particles, and degradation (both biotic and abiotic).

For instance, laboratory-based studies can be designed to track the movement of this compound through soil columns to determine its leaching potential and adsorption characteristics. Similarly, its stability in water under different conditions (e.g., pH, temperature, presence of microorganisms) can be monitored to understand its persistence in aquatic environments. The analytical methods employed in these studies typically involve GC-MS or liquid chromatography-mass spectrometry (LC-MS) to differentiate and quantify the deuterated compound from its non-labeled form and potential degradation products.

Food and Agricultural Product Analysis Research

Detection and Quantification in Processed Foodstuffs

N-nitrosamines can form in various processed foods, particularly cured meats, as a result of the reaction between secondary amines and nitrosating agents like nitrites, which are often added as preservatives. nih.govdtu.dkbohrium.com The analysis of these compounds is important for food safety assessment. While direct analysis of N-Ethyl-N-nitroso-2-propanamine in food is less common than for other nitrosamines like N-nitrosodimethylamine (NDMA), the analytical methodologies are similar. nih.gov

The use of this compound as an internal standard is a well-established practice in the quantification of volatile nitrosamines in food samples. This approach, utilizing isotope dilution mass spectrometry, provides high accuracy by compensating for matrix effects and variations in sample preparation and instrument response. The analytical workflow typically involves extraction of the nitrosamines from the food matrix, clean-up of the extract, and subsequent analysis by GC-MS.

Table 1: Representative Levels of N-Nitrosamines in Processed Meat Products

| Food Product | N-Nitrosamine | Concentration Range (µg/kg) |

| Smoked Beef | N-nitroso-thiazolidine-4-carboxylic acid (NTCA) | 501.290 - 4227.492 nih.gov |

| Smoked Beef | N-nitroso-2-methyl-thiazolidine-4-carboxylic acid (NMTCA) | up to 989.175 nih.gov |

| Various Processed Meats | NMTCA | 20.50 - 989.175 nih.gov |

| Cured Meats | Apparent Total N-Nitroso Compounds (ATNC) | up to 7000 dtu.dk |

| Nitrite (B80452) Cured Meats | NDMA, NPYR, NMA, NPRO, NTCA, NMTCA | Detected in one or more products dtu.dk |

This table presents data for various N-nitrosamines found in processed meats to illustrate the context in which a deuterated standard like this compound would be used.

Analysis in Tobacco and Related Products

Tobacco and tobacco smoke are known to contain a variety of N-nitrosamines, some of which are potent carcinogens. nih.govnih.gov The analysis of these compounds is critical for understanding the health risks associated with tobacco use. This compound is an ideal internal standard for the quantification of volatile nitrosamines in tobacco and mainstream smoke due to its similar chemical properties to the target analytes.

Analytical methods for tobacco products typically involve extraction with an appropriate solvent, followed by clean-up using solid-phase extraction (SPE) and analysis by GC-MS or LC-MS/MS. The inclusion of a known amount of this compound at the beginning of the sample preparation process allows for accurate determination of the native nitrosamine concentrations.

Table 2: Levels of Selected N-Nitrosamines in Cigarette Tobacco and Mainstream Smoke

| N-Nitrosamine | Concentration in Tobacco (ng/cig) | Concentration in Mainstream Smoke (ng/cig) |

| N-Nitrosodimethylamine (NDMA) | - | 6.3 - 76.4 nih.gov |

| N-Nitrosoethylmethylamine (NEMA) | - | <1.0 - 7.1 nih.gov |

| N-Nitrosopyrrolidine (NPYR) | - | 3.9 - 41.2 nih.gov |

| N-Nitrosonornicotine (NNN) | 400 - 5340 nih.gov | 19 - 855 nih.gov |

| 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone (NNK) | 100 - 960 nih.gov | 21 - 470 nih.gov |

| N-Nitrosoproline (NPRO) | 580 - 15000 nih.gov | - |

| 3-(N-nitroso-N-methylamino)propionic acid | 150 - 7400 nih.gov | - |

| 4-(N-nitroso-N-methylamino)butyric acid | 0 - 2200 nih.gov | - |

This table provides context for the types and levels of nitrosamines found in tobacco products where this compound would be a suitable internal standard for analysis.

Mechanistic and Biotransformation Research (Methodological Focus)

Application of Deuterium (B1214612) Labeling for Tracing Metabolic Pathways (in vitro/in vivo analytical methodologies)

Deuterium labeling is a powerful technique for elucidating the metabolic pathways of xenobiotics, including N-nitrosamines. nih.govnih.govresearchgate.netresearchgate.netox.ac.uk The use of this compound allows researchers to trace the fate of the ethyl group within a biological system, providing insights into the specific metabolic transformations it undergoes.

In in vitro studies, hepatocytes or subcellular fractions like microsomes can be incubated with this compound. nih.gov By analyzing the metabolites formed using LC-MS or GC-MS, researchers can identify the enzymes involved in its metabolism and the chemical structures of the resulting products. The deuterium label acts as a unique signature, allowing for the clear differentiation of metabolites derived from the administered compound from endogenous molecules.

In in vivo studies, this compound can be administered to laboratory animals. nih.govresearchgate.net Subsequent analysis of urine, feces, blood, and tissue samples can reveal the extent of absorption, distribution, metabolism, and excretion of the compound and its metabolites. This information is crucial for understanding the compound's pharmacokinetic profile and potential mechanisms of toxicity. The kinetic isotope effect, where the C-D bond is broken more slowly than a C-H bond, can also provide valuable information about the rate-limiting steps in metabolic pathways. nih.govnih.gov For example, a decrease in the rate of metabolism of the deuterated compound compared to its non-labeled counterpart can indicate that the cleavage of a C-H bond on the ethyl group is a critical step in its biotransformation. nih.gov

Elucidation of Reaction Mechanisms through Kinetic Isotope Effects (KIE) Studies

The use of isotopically labeled compounds, such as this compound, is a powerful tool for elucidating the mechanisms of chemical and enzymatic reactions. By replacing one or more atoms with their heavier, stable isotopes, scientists can measure the change in the rate of a reaction. This phenomenon, known as the kinetic isotope effect (KIE), provides invaluable insight into the rate-limiting steps of a reaction pathway and the nature of the transition states involved.

In the context of N-nitrosamines, KIE studies are crucial for understanding their metabolic activation, a process required for their carcinogenic activity. mdpi.com This activation is primarily mediated by cytochrome P450 (CYP) enzymes, which catalyze the hydroxylation of the carbon atom adjacent to the nitroso group (the α-carbon). nih.govimpactfactor.org This α-hydroxylation is widely considered the critical, rate-limiting step in the bioactivation of many nitrosamines. nih.govnih.gov The resulting α-hydroxynitrosamine is unstable and spontaneously decomposes to form highly reactive electrophilic species that can alkylate DNA, leading to mutations and initiating carcinogenesis. mdpi.comresearchgate.net

By using a deuterated analogue like this compound, where hydrogen atoms on the ethyl group are replaced by deuterium, researchers can precisely probe the mechanism of this enzymatic hydroxylation. The breaking of a carbon-deuterium (C-D) bond requires more energy than breaking a carbon-hydrogen (C-H) bond, and if this bond cleavage occurs in the rate-determining step, the reaction will proceed more slowly for the deuterated compound. The magnitude of this KIE helps to confirm the mechanism and identify the specific metabolic pathways involved.

Primary and Secondary Kinetic Isotope Effects

Kinetic isotope effects are categorized as either primary or secondary, depending on whether the bond to the isotope is broken during the rate-limiting step of the reaction.

Primary Kinetic Isotope Effects (KIE) occur when the bond to the isotopically substituted atom is cleaved in the rate-determining step. For the metabolic activation of N-Ethyl-N-nitroso-2-propanamine, a primary KIE would be observed if the C-H bond at the α-carbon of the ethyl group is broken during the slowest step of the hydroxylation reaction catalyzed by CYP enzymes. The substitution of hydrogen with deuterium (as in this compound) would lead to a significant decrease in the reaction rate. Large primary deuterium KIEs, with values often ranging from 2 to 10, provide strong evidence that C-H bond abstraction is the rate-limiting feature of the mechanism. nih.gov Studies on similar small nitrosamines, like N-nitrosodimethylamine (NDMA), have shown that deuteration leads to a significant isotope effect on its metabolism, confirming that C-H bond cleavage is a key part of the activation process. nih.govnih.gov For example, the N-dealkylation of NDMA by cytochrome P450 2A6 exhibited a high intrinsic kinetic deuterium isotope effect of approximately 10. nih.gov

Secondary Kinetic Isotope Effects (KIE) are observed when the bond to the isotopically substituted atom is not broken in the rate-determining step. Instead, the isotopic substitution is at a position near the reaction center. These effects are generally much smaller than primary KIEs, with typical values for deuterium substitution ranging from 0.8 to 1.5. Secondary KIEs arise from changes in the vibrational frequencies of the transition state compared to the reactant.

An α-secondary KIE occurs when the isotope is attached to the carbon atom undergoing a change in hybridization (e.g., from sp3 to sp2).

A β-secondary KIE is observed when the isotope is on a carbon adjacent to the reacting center.

In studies of nitrosamine metabolism, secondary KIEs can help to refine the understanding of the transition state structure. For instance, the absence of a significant secondary KIE can sometimes rule out certain concerted mechanisms. nih.gov Research on D-amino acid oxidase found that secondary deuterium and solvent kinetic isotope effects were close to unity, which was interpreted as evidence against a concerted mechanism and in favor of a stepwise process involving a carbanion intermediate. nih.gov While direct data on this compound is limited, studies on related compounds show that deuteration can significantly alter the Michaelis-Menten constant (Km) without affecting the maximum reaction velocity (Vmax), which is a unique manifestation of the isotope effect on reactions catalyzed by enzymes like CYP2E1. nih.govnih.gov This suggests that deuteration affects the binding or initial steps of the enzymatic cycle rather than the catalytic turnover itself. nih.gov

Computational Approaches for KIE Prediction and Interpretation

Computational chemistry provides powerful tools for predicting and interpreting kinetic isotope effects, complementing experimental studies. By modeling the reactants and the transition state of a reaction, it is possible to calculate the vibrational frequencies associated with each structure. These frequencies are then used to predict the KIE, offering a theoretical basis for comparison with experimental results. Density functional theory (DFT) is a commonly employed method for these calculations. mtu.edu

For nitrosamine metabolism, computational models can:

Validate Proposed Mechanisms: If a calculated KIE for a proposed reaction mechanism matches the experimentally observed KIE, it lends strong support to that mechanism. For example, computational models can be used to investigate the elementary reaction pathways involved in the photochemical degradation of nitrosamines. mtu.edu

Predict Metabolic Activation: Recent research has focused on developing computational models to predict the likelihood of α-carbon hydroxylation, the crucial activation step for nitrosamines. nih.govnih.gov These models use data from a wide range of compounds to identify structural features that influence the susceptibility of a C-H bond to hydroxylation by CYP enzymes. nih.gov This approach is particularly valuable for assessing the potential carcinogenicity of new or less-studied nitrosamine impurities. acs.org

The development of these computational tools is critical, especially given the challenges in obtaining robust experimental data for the vast number of structurally diverse nitrosamines. nih.gov By combining experimental KIE studies using compounds like this compound with advanced computational prediction, a more comprehensive and nuanced understanding of nitrosamine reaction mechanisms can be achieved.

Data Tables

Table 1: Kinetic Isotope Effects on the Metabolism of N-Nitrosodimethylamine (NDMA) by Rat Liver Microsomes Data extracted from studies on NDMA, a structural analogue of N-Ethyl-N-nitroso-2-propanamine, to illustrate typical KIE values in nitrosamine metabolism.

Validation and Quality Assurance Protocols in Analytical Research

Method Validation Parameters and Criteria

The validation of an analytical method for the quantification of NEIPA using N-Ethyl-N-nitroso-2-propanamine-d5 as an internal standard must adhere to guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH). nih.gov The following sections detail the critical validation parameters.

Linearity and Calibration Curve Development

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the analysis of NEIPA, a calibration curve is typically constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the concentration of the analyte. A minimum of five to six concentration levels are generally recommended to establish linearity. thermofisher.comijpsr.com The acceptance criterion for linearity is typically a correlation coefficient (R²) of greater than 0.99. shimadzu.comresearchgate.net

Table 1: Example of Linearity Data for NEIPA Analysis

| Concentration Level (µg/g) | Mean Area Response Ratio (NEIPA/N-Ethyl-N-nitroso-2-propanamine-d5) |

|---|---|

| 0.17 | 0.063 |

| 0.85 | 0.315 |

| 1.36 | 0.504 |

| 1.70 | 0.630 |

| 2.04 | 0.755 |

| 2.55 | 0.945 |

| Correlation Coefficient (R²) | 0.997 |

This table is a representation of typical data and is compiled for illustrative purposes.

Limits of Detection (LOD) and Limits of Quantification (LOQ) Determination

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsr.comjapsonline.com For genotoxic impurities like NEIPA, achieving low LOD and LOQ values is critical. These are often determined based on the signal-to-noise ratio, with a ratio of 3:1 typically used for LOD and 10:1 for LOQ. ijprajournal.com

Table 2: Representative LOD and LOQ Values for NEIPA

| Parameter | Value (ppm) | Basis (Signal-to-Noise Ratio) |

|---|---|---|

| Limit of Detection (LOD) | 0.033 | ~3:1 |

Data is illustrative and based on findings for similar nitrosamine (B1359907) analyses. ijprajournal.com

Precision (Repeatability, Intermediate Precision)

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).

Repeatability (Intra-assay precision) involves analyzing replicate samples during the same analytical run, by the same analyst, and with the same equipment.

Intermediate precision (Ruggedness) assesses the variability within the same laboratory but on different days, with different analysts, or with different equipment.

For impurity analysis, the acceptance criteria for precision are often a %RSD of not more than 15-20% at the LOQ level and not more than 10-15% at higher concentrations. ijprajournal.com

Table 3: Example of Precision Data for NEIPA Analysis

| Precision Level | Number of Replicates (n) | Concentration (ppm) | Mean Measured Concentration (ppm) | %RSD |

|---|---|---|---|---|

| Repeatability | 6 | 0.1 | 0.102 | 3.2 |

This table presents illustrative data consistent with typical validation results. ijprajournal.com

Accuracy (Recovery Studies, Spiking Experiments)

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed through recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The percentage recovery is then calculated. For impurity analysis, the acceptance criteria for accuracy are generally within 80-120% recovery. nih.gov

Table 4: Example of Accuracy Data for NEIPA Analysis

| Spiked Concentration Level | Amount Spiked (ppm) | Amount Recovered (ppm) | % Recovery |

|---|---|---|---|

| LOQ | 0.1 | 0.098 | 98.0 |

| 100% | 0.5 | 0.51 | 102.0 |

This is an example table compiled from representative analytical data. nih.gov

Robustness and Ruggedness Testing

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, and instruments.

For an LC-MS/MS method, robustness testing might involve intentionally varying parameters such as:

Mobile phase composition (e.g., ±2% organic content)

Column temperature (e.g., ±5 °C)

Flow rate (e.g., ±0.1 mL/min)

The system suitability parameters, such as peak resolution and retention time, are monitored to ensure they remain within acceptable limits during these variations.

Table 5: Illustrative Robustness Study Parameters and Acceptance Criteria

| Parameter Varied | Variation | Acceptance Criteria for System Suitability |

|---|---|---|

| Mobile Phase Flow Rate | ± 0.1 mL/min | %RSD of peak area < 5%, Tailing factor < 2 |

| Column Temperature | ± 5 °C | Retention time shift < 10% |

This table provides a general framework for robustness testing.

Interlaboratory Comparative Studies and Harmonization of Methods

Interlaboratory comparative studies, also known as proficiency testing, are crucial for assessing the competence of laboratories and the reliability of analytical methods across different sites. In the context of nitrosamine analysis, these studies help to ensure that various laboratories can achieve comparable and accurate results when analyzing for the same target compounds. The harmonization of analytical methods is a related process that aims to standardize procedures to minimize variability between laboratories.

The use of deuterated internal standards like this compound is a key element in both interlaboratory studies and method harmonization for nitrosamine analysis. adventchembio.com Since the discovery of nitrosamine impurities in certain medications in 2018, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have emphasized the need for validated and reproducible analytical methods for their detection. adventchembio.comsigmaaldrich.com

While specific interlaboratory studies focusing solely on this compound are not extensively documented in publicly available literature, the principles of such studies for nitrosamine analysis are well-established. An inter-laboratory study involving six regulatory laboratories to evaluate the performance of analytical procedures for nitrosamine analysis in pharmaceuticals demonstrated that while different mass spectrometry-based methods can be used, there can be significant variability in results for contaminated samples, highlighting the importance of robust method validation for each specific drug product. bohrium.com

The role of this compound in these studies would be to serve as a constant against which the native (non-deuterated) N-Ethyl-N-nitroso-2-propanamine (NEIPA) is measured. By spiking samples with a known concentration of the deuterated standard, laboratories can correct for variations in sample preparation, extraction efficiency, and instrument response. adventchembio.com This is particularly important in complex matrices where matrix effects can suppress or enhance the analytical signal.

The harmonization of methods for nitrosamine analysis often involves the adoption of standardized protocols, such as those published by regulatory agencies. These methods typically specify the use of a deuterated internal standard for each target nitrosamine. For instance, a harmonized liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would specify the use of this compound as the internal standard for the quantification of NEIPA. This ensures that all laboratories following the method are using the same reference point, which is critical for achieving consistent and comparable data.

A collaborative study by European Official Medicines Control Laboratories (OMCLs) and other international regulatory agencies to validate analytical procedures for determining nitrosamines in pharmaceuticals underscored the effectiveness of mass spectrometry-based procedures. The study, which analyzed valsartan (B143634) and losartan (B1675146) drug substances and products for several small-molecule nitrosamines including NEIPA, showed that accurate and precise quantification can be achieved using different analytical procedures, which is a testament to the robustness of using internal standards. edqm.eu

The key parameters that are typically evaluated in interlaboratory studies for nitrosamine analysis are summarized in the table below.

| Parameter | Description | Role of this compound |

| Accuracy | The closeness of a measured value to a standard or known value. | Used to correct for systematic errors and matrix effects, thereby improving the accuracy of the measurement of the native analyte. |

| Precision | The closeness of two or more measurements to each other. | Helps to minimize variability in sample preparation and instrument response, leading to improved precision (repeatability and reproducibility). |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | The use of a deuterated standard can help to improve the signal-to-noise ratio, potentially lowering the LOD for the native compound. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Essential for accurate quantification at low levels, as it compensates for variability near the detection limit. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | The distinct mass-to-charge ratio of the deuterated standard allows for its unambiguous detection alongside the native compound, ensuring high specificity in mass spectrometric methods. |

Implementation of Quality Control (QC) Procedures and Reference Standards

The implementation of stringent quality control (QC) procedures is fundamental to the generation of reliable analytical data. In the analysis of nitrosamines, this involves the use of high-purity reference standards for both the native compounds and their isotopically labeled analogues. This compound is commercially available as a certified reference material (CRM) from various suppliers. These standards are accompanied by a Certificate of Analysis (CoA), which provides crucial information about the identity, purity, and concentration of the material.

A typical CoA for a reference standard of this compound would include the data presented in the table below. This information is vital for analytical laboratories to ensure the quality and traceability of their measurements.

| Parameter | Specification | Method |

| Appearance | Colourless to Yellow Oil | Visual Inspection |

| Purity (by HPLC) | ≥95% | High-Performance Liquid Chromatography (HPLC) |

| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry (MS) |

| Isotopic Purity | ≥99% atom % D | Mass Spectrometry (MS) |

| Concentration (if sold as a solution) | e.g., 100 µg/mL in Methanol (B129727) | Gravimetric preparation, verified by analytical method |

| Storage Condition | +4°C | - |

The use of this compound as a reference standard is integral to several QC procedures within an analytical laboratory:

System Suitability Testing: Before running any analytical batch, a system suitability test is performed to ensure that the analytical instrument (e.g., LC-MS/MS system) is performing correctly. This often involves injecting a solution containing the deuterated internal standard to check for consistent retention time, peak shape, and signal intensity.

Calibration: A calibration curve is generated by preparing a series of standards containing known concentrations of the native nitrosamine and a constant concentration of the deuterated internal standard. The ratio of the response of the native analyte to the internal standard is plotted against the concentration of the native analyte. This allows for accurate quantification of the nitrosamine in unknown samples.

Quality Control Samples: QC samples, which are separate from the calibration standards, are prepared at different concentration levels (low, medium, and high) and are analyzed with each batch of samples. The results for the QC samples must fall within predefined acceptance criteria to ensure the validity of the results for the unknown samples. The use of this compound in these QC samples helps to monitor the accuracy and precision of the method over time.

Future Directions and Emerging Research in Deuterated Nitrosamine Analysis

Development of Novel Separation Chemistries and Column Technologies

The separation of nitrosamines from complex matrices is a critical step in their analysis. While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are staples, future research is focused on developing more efficient and selective separation techniques. nih.govijpsjournal.com

Ultra-High-Performance Liquid Chromatography (UHPLC) is increasingly adopted for its ability to provide rapid and high-resolution separations, which is crucial for resolving target nitrosamines from isomeric and isobaric interferences. nih.gov Beyond speed, novel column chemistries are being explored to enhance selectivity.

A significant area of development is in Supercritical Fluid Chromatography (SFC), which uses a supercritical fluid like CO2 as the mobile phase. ijpsjournal.com SFC offers orthogonal selectivity compared to traditional LC and GC, providing a powerful alternative for separating complex mixtures of nitrosamines and other related impurities. ijpsjournal.com Additionally, research into artifact formation, such as the unexpected on-column N-nitrosation of amines during HPLC analysis under specific conditions, is driving the development of more inert column hardware and optimized mobile phase conditions to ensure the integrity of the analysis. freethinktech.com

Advancements in Mass Spectrometry Instrumentation and Data Analysis Algorithms

Mass spectrometry (MS) is the primary detection method for trace-level nitrosamine (B1359907) analysis due to its sensitivity and specificity. researchgate.net While tandem mass spectrometry with triple quadrupole instruments is the current standard, the field is progressively moving towards High-Resolution Mass Spectrometry (HRMS). theanalyticalscientist.com

Instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap MS provide highly accurate mass measurements, enabling confident identification of both known and unknown nitrosamine impurities without the need for specific reference standards for every compound. theanalyticalscientist.comyoutube.com This capability is essential for non-targeted screening to identify novel or unexpected Nitrosamine Drug Substance-Related Impurities (NDSRIs). theanalyticalscientist.com

Emerging ambient ionization techniques, such as Direct Analysis in Real Time-Mass Spectrometry (DART-MS), are also gaining traction. researchgate.net DART-MS allows for the rapid analysis of samples in their native state with minimal to no preparation, offering a high-throughput screening alternative that aligns with green chemistry principles. researchgate.net Concurrently, data analysis algorithms are becoming more sophisticated, incorporating artificial intelligence and machine learning to improve signal deconvolution, reduce false positives in complex matrices, and automate the quantification process. youtube.com

Integration with High-Throughput Screening and Automation Platforms

The need to screen a vast number of drug products, active pharmaceutical ingredients (APIs), and excipients for potential nitrosamine contamination has spurred the integration of analytical methods with high-throughput screening (HTS) and automation. digitellinc.com The goal is to increase sample throughput while maintaining data quality and reliability.

Automated platforms now combine sample preparation, chromatographic separation, and MS detection into seamless workflows. youtube.com Robotic liquid handlers can perform dilutions, additions of internal standards like N-Ethyl-N-nitroso-2-propanamine-d5, and other sample preparation steps, reducing manual error and increasing reproducibility.

Furthermore, software-based screening approaches are being used to prioritize testing. By using open-source software to screen databases of drug substances for chemical substructures known to be at risk for N-nitrosation (e.g., dimethylamine, diethylamine), companies can systemically assess their portfolios and focus analytical resources on the highest-risk products. nih.govnih.gov This scalable, data-based approach serves as an efficient preliminary step before confirmatory analytical testing. nih.gov

Application of In Silico Tools for Predictive Modeling in Analytical Method Development

In silico, or computational, tools are becoming indispensable for proactively assessing the risk of nitrosamine formation and guiding analytical method development. lhasalimited.org These tools can predict the potential for a drug molecule to form a nitrosamine impurity based on its chemical structure and the manufacturing process conditions. simulations-plus.comlhasalimited.org

Knowledge-based software, such as Zeneth®, can predict the degradation pathways of organic compounds, including the formation of N-nitrosamines from secondary or tertiary amine precursors under specific conditions. lhasalimited.orgjst.go.jp These predictions can be validated through targeted laboratory experiments. jst.go.jp Quantitative Structure-Activity Relationship (QSAR) models are also used to predict the mutagenic and carcinogenic potency of novel nitrosamines, which helps in setting appropriate acceptable intake (AI) limits. ijpsjournal.com

By predicting which impurities are likely to form, analytical scientists can develop and validate methods specifically for those compounds, rather than taking a broad, untargeted approach. This predictive power makes method development more efficient and focused on the most relevant risks. nih.gov

Expansion of Deuterated Nitrosamine Reference Standard Libraries and Analytical Capabilities

The accuracy of any quantitative analysis depends on the availability of high-purity reference materials. For nitrosamine analysis by MS, stable isotope-labeled (SIL) internal standards are the gold standard for quantification because they can compensate for variations in sample extraction, matrix effects, and instrument response. adventchembio.comtheanalyticalscientist.com

Deuterated compounds like this compound are ideal internal standards because they are chemically almost identical to the non-labeled analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. adventchembio.com The demand for these standards has led to a significant expansion of commercially available reference material libraries. lgcstandards.comlgcstandards.com

Companies that specialize in chemical standards now offer a wide array of deuterated nitrosamines, including those for common impurities like NDMA and NDEA, as well as for more complex NDSRIs. adventchembio.comlgcstandards.comaccustandard.com This growing library is crucial for the pharmaceutical industry and regulatory agencies to develop and validate robust analytical methods for an ever-increasing list of potential nitrosamine impurities, ensuring compliance with stringent safety regulations. adventchembio.comlgcstandards.com

Table of Technologies in Deuterated Nitrosamine Analysis

| Technology | Application in Nitrosamine Analysis | Key Benefits |

|---|---|---|

| UHPLC | High-resolution separation of nitrosamine isomers. | Faster analysis times, improved peak separation. |

| SFC | Separation of complex mixtures with different selectivity. | Orthogonal to LC/GC, effective for diverse analytes. |

| HRMS (QTOF, Orbitrap) | Non-targeted screening and accurate identification of unknown nitrosamines. | High mass accuracy, confident structural elucidation. theanalyticalscientist.com |

| DART-MS | Rapid, direct screening of samples with minimal preparation. | High throughput, reduced solvent usage. researchgate.net |

| Automated Liquid Handlers | High-throughput sample preparation and standard addition. | Increased precision, reduced manual error. |

| In Silico Tools (e.g., Zeneth) | Predicting nitrosamine formation risk and degradation pathways. | Proactive risk assessment, focused method development. lhasalimited.orgjst.go.jp |

| Deuterated Standards | Internal standards for accurate quantification in mass spectrometry. | Corrects for matrix effects and sample loss, improves accuracy. adventchembio.com |

Table of Mentioned Chemical Compounds

| Compound Name | Abbreviation | Role/Context |

|---|---|---|

| This compound | - | Deuterated internal standard for analytical testing. veeprho.com |

| N-nitrosodimethylamine | NDMA | Common nitrosamine impurity. nih.gov |

| N-nitrosodiethylamine | NDEA | Common nitrosamine impurity. digitellinc.com |

| N-nitroso ethyl isopropylamine (B41738) | NEIPA | Nitrosamine impurity. digitellinc.com |

| N-nitroso diisopropylamine | NDIPA | Nitrosamine impurity. digitellinc.com |

| Gliclazide | - | Model pharmaceutical used in in silico prediction studies. jst.go.jp |

| Indapamide | - | Model pharmaceutical used in in silico prediction studies. jst.go.jp |

| Ranitidine | - | Drug product recalled due to NDMA contamination. jst.go.jp |

| Rifampin | - | Drug with a known nitrosamine impurity. nih.gov |

| Rifapentine | - | Drug with a known nitrosamine impurity. nih.gov |

| Metformin (B114582) | - | Drug product in which NDMA has been detected. nih.gov |

| Losartan (B1675146) | - | Drug product in which nitrosamines have been detected. nih.gov |

| Nizatidine | - | Drug product analyzed for nitrosamine impurities. nih.gov |

Q & A

Basic: What analytical methods are recommended for detecting N-Ethyl-N-nitroso-2-propanamine-d5 in complex matrices?

Answer:

Detection requires advanced chromatographic and mass spectrometric techniques. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred due to their sensitivity and specificity. Deuterated analogs (e.g., NDMA-d6) serve as internal standards to mitigate matrix effects and improve quantification accuracy . For nonvolatile compounds, derivatization may be necessary prior to GC-MS analysis . Regulatory guidelines emphasize method validation with spike recovery tests and limit of quantification (LOQ) ≤ 30 ng/kg .

Basic: How do deuterated analogs like this compound improve analytical accuracy?

Answer:

Deuterated analogs (e.g., NDMA-d6, NDEA-d10) act as isotope dilution standards, compensating for ionization suppression/enhancement in MS and extraction variability. Their near-identical chemical properties ensure co-elution with target analytes, enabling precise correction for recovery losses . For example, Kanto Reagents’ N-Nitrosodimethyl-1,1,1-d3-amine (99 atom% D) is validated for pharmaceutical QC applications .

Advanced: How should researchers validate analytical methods for trace nitrosamine detection?

Answer:

Validation must adhere to EMA and SAHPRA guidelines:

- Sensitivity : LOQ ≤ 30 ng/kg, confirmed via signal-to-noise ratios and calibration curves .

- Orthogonal Methods : Combine LC-MS/MS with high-resolution MS (HRMS) or photolysis-chemiluminescence to resolve false positives (e.g., NDMA-DMF interactions) .

- Matrix Effects : Test spike recovery in representative matrices (e.g., pharmaceuticals, environmental samples) with ≥70% recovery .

- Stability : Assess analyte integrity under storage and processing conditions (e.g., refrigeration at 0–6°C for labile nitrosamines) .

Advanced: How to resolve contradictions in nitrosamine formation pathways during experimental design?

Answer:

Contradictions arise from variable reaction kinetics (e.g., pH-dependent nitrosation) and competing pathways. Mitigation strategies include:

- Controlled In Vitro Studies : Simulate physiological conditions (e.g., gastric pH) to quantify nitrosation rates of precursors like secondary amines .

- Kinetic Modeling : Use Arrhenius equations to predict temperature-dependent formation, as demonstrated in NDMA synthesis during water chlorination .

- Catalysis/Inhibition Screening : Evaluate ascorbic acid or α-tocopherol to suppress nitrosation, as noted in IARC studies .

Advanced: What synthetic methodologies enable site-selective modification of N-nitroso compounds?

Answer:

Rhodium(III)-catalyzed C–H activation allows direct functionalization of N-nitroso groups. For example, N-nitroso-directed cycloaddition with ethyl 2-oxoacetate yields indazole scaffolds, leveraging the nitroso group’s dual reactivity (directing and participating in bond formation) . This method avoids harsh nitrosating agents (e.g., HNO2), reducing byproduct formation.

Regulatory: How do EMA guidelines impact method development for nitrosamine analysis?

Answer:

EMA mandates:

- Risk Assessment : Justify impurity limits using structural alerts, literature data, and synthetic feasibility .

- Traceability : Reference standards must align with pharmacopeial monographs (e.g., USP, EP) .

- Documentation : Submit full validation data, including chromatograms and mass spectra, to regulatory bodies . Non-compliance may require product recalls, as seen in recent SAHPRA communications .

Basic: What precautions are necessary when handling deuterated nitrosamines?

Answer:

- Storage : Store at ≤−20°C in amber vials to prevent photodegradation .

- Handling : Use gloveboxes or fume hoods due to volatility and carcinogenicity .

- Disposal : Incinerate with alkaline scrubbers to avoid environmental release .

Advanced: How to address matrix interference during LC-MS/MS analysis of nitrosamines?

Answer:

- High-Resolution MS : Use Q-TOF or Orbitrap systems to distinguish isobaric interferences (e.g., NDMA vs. DMNA) .

- Solid-Phase Extraction (SPE) : Employ mixed-mode sorbents (e.g., C18/SCX) to isolate nitrosamines from lipids or proteins .

- Ion Suppression Tests : Compare analyte response in solvent vs. matrix to quantify suppression effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.